

# Application Notes and Protocols for the Determination of Sterigmatocystin in Animal Feed

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## Compound of Interest

Compound Name: Sterigmatocystine

Cat. No.: B1681140

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## Introduction

Sterigmatocystin (STC) is a mycotoxin primarily produced by fungal species such as *Aspergillus*, *Penicillium*, and *Bipolaris*.<sup>[1][2]</sup> Structurally related to aflatoxins, STC is considered a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).<sup>[3][4]</sup> Its presence in agricultural commodities, particularly grains and animal feeds, poses a significant health risk to livestock and a potential threat to human health through the food chain.<sup>[1][3]</sup> Accurate and reliable analytical methods are crucial for monitoring STC contamination in animal feed to ensure regulatory compliance and safeguard animal and public health.<sup>[4]</sup> These application notes provide an overview and detailed protocols for the principal analytical methods used for STC determination.

## Overview of Analytical Methods

The determination of sterigmatocystin in complex matrices like animal feed typically involves three main stages: sample extraction, extract clean-up, and instrumental analysis. The most common techniques employed for the final detection and quantification step are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, and Enzyme-Linked Immunosorbent Assay (ELISA).

- LC-MS/MS: This is the gold standard for mycotoxin analysis, offering high sensitivity and selectivity.<sup>[5]</sup> It allows for the precise identification and quantification of STC, even at very low concentrations, by separating the analyte chromatographically and detecting it based on its specific mass-to-charge ratio.<sup>[5][6]</sup>
- HPLC-UV: A widely used chromatographic technique that separates STC from other components in the sample extract.<sup>[7]</sup> The quantification is performed by measuring the absorbance of UV light at a specific wavelength (around 325 nm).<sup>[7][8]</sup> This method often requires extensive sample clean-up, frequently using immunoaffinity columns (IAC), to remove interfering matrix components.<sup>[7]</sup>
- ELISA: A rapid, high-throughput screening method based on antigen-antibody reactions.<sup>[9]</sup> <sup>[10]</sup> Competitive ELISA kits are available for the quantitative or semi-quantitative analysis of STC.<sup>[1][11]</sup> While cost-effective and user-friendly, positive results from ELISA are often considered presumptive and may require confirmation by a chromatographic method like LC-MS/MS.<sup>[10]</sup>

## Data Presentation: Performance of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the performance characteristics of various methods for STC determination in animal feed and related matrices.

Method	Matrix	LOQ (µg/kg)	Recovery (%)	Precision (RSDr %)	Reference
LC-MS/MS	Animal Feed & Cereals	1.0	99%	1.9%	<a href="#">[12]</a>
LC-MS/MS	Animal Feed	1.5	68 - 106%	4.2 - 17.5%	<a href="#">[7]</a>
LC-MS/MS	Maize	1.0 - 400.0	74 - 106%	< 14.4%	<a href="#">[5]</a>
HPLC-UV	Animal Feed & Cereals	1.5	68 - 106%	4.2 - 17.5%	<a href="#">[7]</a> <a href="#">[8]</a>
icELISA	Grain	Not Specified	78.3 - 102.5%	< 5.0%	<a href="#">[9]</a>
Lateral Flow ICA	Grain	vLOD: 3.0	Not Specified	Not Specified	<a href="#">[9]</a>

LOQ: Limit of Quantification; RSDr: Relative Standard Deviation for repeatability; icELISA: indirect competitive ELISA; vLOD: visual Limit of Detection; ICA: Immunochromatographic Assay.

## Experimental Protocols & Workflows

### Protocol 1: LC-MS/MS for Sterigmatocystin Quantification

This protocol describes a sensitive and selective method for the determination of STC in animal feed using liquid chromatography-tandem mass spectrometry, based on a "dilute-and-shoot" approach following solid-liquid extraction.[\[12\]](#)

#### 1. Sample Preparation and Extraction

- Obtain a representative feed sample and grind it to a fine powder (e.g., to pass a 1 mm sieve).[\[13\]](#)
- Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.[\[13\]](#)
- Add 20 mL of an extraction solvent, typically a mixture of acetonitrile and water (e.g., 79:20 v/v) with a small percentage of acid like acetic or formic acid.[\[12\]](#)[\[13\]](#)
- Shake vigorously for 30 minutes using a mechanical shaker.[\[13\]](#)

- Centrifuge the mixture to separate the solid and liquid phases.

## 2. Dilution and Filtration

- Transfer an aliquot of the supernatant (the extract) into a clean tube.
- Dilute the extract with a suitable solvent (e.g., the initial mobile phase of the LC system) to minimize matrix effects.
- Filter the diluted extract through a 0.22  $\mu\text{m}$  syringe filter into an autosampler vial.

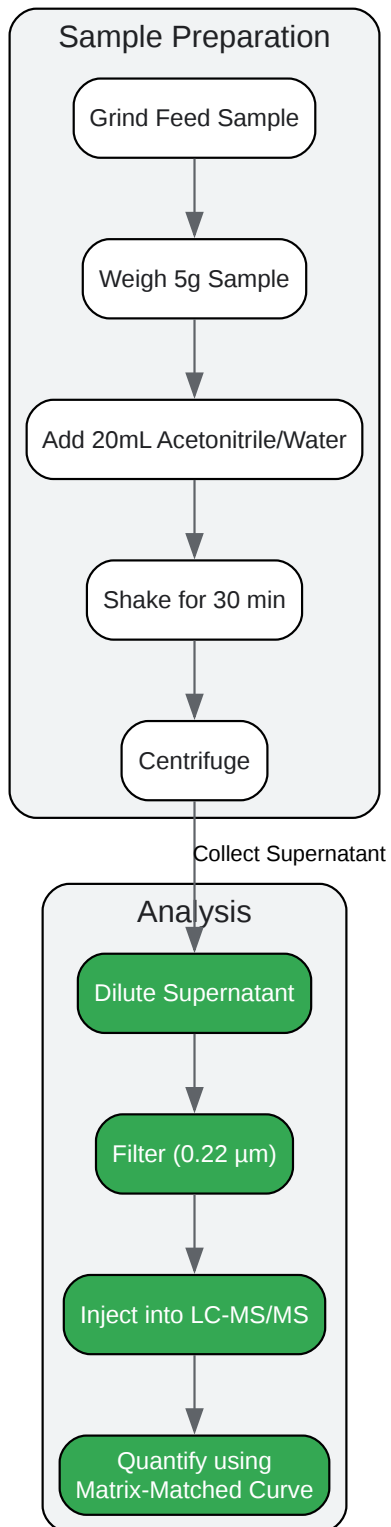
## 3. LC-MS/MS Analysis

- Liquid Chromatography:
  - Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.0  $\mu\text{m}$ ).[\[13\]](#)
  - Mobile Phase: A gradient elution using a mixture of water and methanol or acetonitrile, often containing additives like ammonium acetate and formic acid to improve ionization.[\[2\]](#)[\[14\]](#)
  - Flow Rate: 0.3 mL/min.[\[13\]](#)
  - Injection Volume: 10  $\mu\text{L}$ .[\[13\]](#)
- Tandem Mass Spectrometry:
  - Ionization Mode: Electrospray Ionization, Positive (ESI+).[\[15\]](#)
  - Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-product ion transitions for STC to ensure accurate identification and confirmation.

## 4. Quantification

- Prepare matrix-matched calibration standards by spiking known concentrations of STC standard into blank feed extract.
- Construct a calibration curve by plotting the peak area against the concentration.
- Determine the concentration of STC in the samples by comparing their peak areas to the calibration curve.

## Workflow for LC-MS/MS Analysis of Sterigmatocystin

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## Workflow for LC-MS/MS Analysis of Sterigmatocystin

## Protocol 2: HPLC-UV with Immunoaffinity Column (IAC) Clean-up

This protocol is suitable for laboratories equipped with HPLC-UV systems and provides reliable quantification of STC, enhanced by the high specificity of immunoaffinity column clean-up.<sup>[7]</sup><sup>[8]</sup>

### 1. Sample Preparation and Extraction

- Prepare and weigh the sample as described in Protocol 1 (Steps 1.1 and 1.2).
- Add 20 mL of acetonitrile/water (e.g., 80:20 v/v) and blend at high speed for 3 minutes.
- Filter the extract through fluted filter paper.

### 2. Immunoaffinity Column (IAC) Clean-up

- Dilute a portion of the filtered extract with Phosphate Buffered Saline (PBS) or water to reduce the organic solvent concentration, as required by the IAC manufacturer's instructions.
- Pass the diluted extract through the sterigmatocystin-specific immunoaffinity column at a slow, steady flow rate (e.g., 1-2 mL/min). The antibodies in the column will specifically bind the STC.
- Wash the column with water or PBS to remove unbound matrix components.<sup>[8]</sup>
- Elute the bound STC from the column using a small volume of a strong organic solvent, such as methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of the HPLC mobile phase and filter into an autosampler vial.

### 3. HPLC-UV Analysis

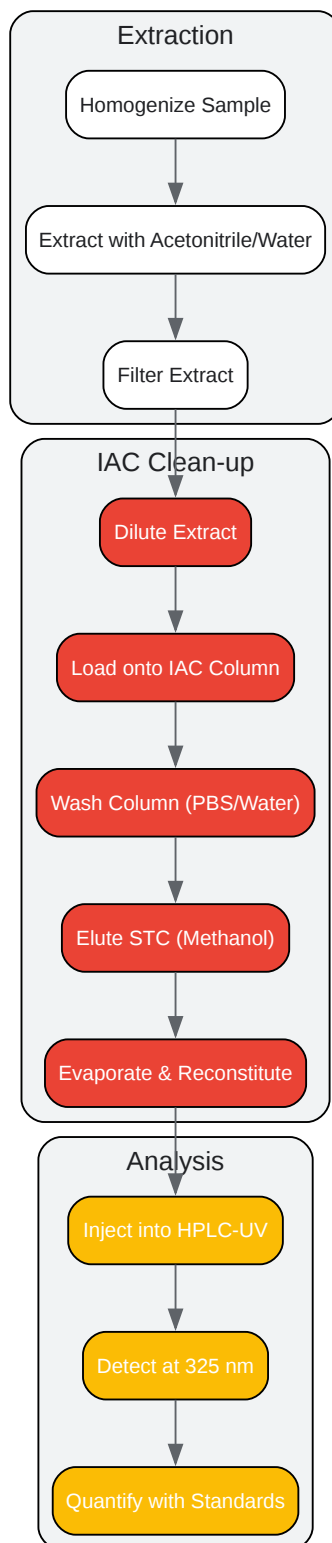
- Liquid Chromatography:
  - Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).<sup>[14]</sup>
  - Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile, methanol, and water.
  - Flow Rate: 1.0 mL/min.
  - Injection Volume: 100 µL.<sup>[8]</sup>
- UV Detection:

- Wavelength: 325 nm.[\[7\]](#)[\[8\]](#)

#### 4. Quantification

- Prepare calibration standards in the mobile phase.
- Create a calibration curve by plotting peak area versus concentration.
- Calculate the STC concentration in the sample based on the calibration curve.

## Workflow for HPLC-UV Analysis with IAC Clean-up

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## Workflow for HPLC-UV Analysis with IAC Clean-up



## Protocol 3: Competitive ELISA for STC Screening

This protocol outlines the general steps for using a competitive ELISA kit for the rapid screening of sterigmatocystin in animal feed.<sup>[1][9]</sup> Always refer to the specific manufacturer's instructions for the kit being used.

### 1. Sample Extraction

- Weigh the ground sample (e.g., 5 g) into a tube.
- Add the extraction solvent provided with the kit (often a methanol/water or acetonitrile/water solution).
- Shake vigorously for 5-10 minutes.
- Centrifuge the sample and collect the supernatant.
- Dilute the supernatant with the provided dilution buffer.

### 2. ELISA Procedure

- Add a specific volume of the diluted sample extract, standards, and controls to the antibody-coated microtiter wells.
- Add the STC-enzyme conjugate to each well. During incubation, the free STC from the sample and the STC-enzyme conjugate will compete for binding to the anti-STC antibodies coated on the well.
- Wash the wells thoroughly with washing buffer to remove any unbound components.
- Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate into a colored product. The color intensity is inversely proportional to the amount of STC in the sample.
- Stop the reaction by adding the stop solution.
- Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).

### 3. Calculation

- Generate a standard curve by plotting the absorbance of the standards against their concentrations.
- Determine the STC concentration in the samples by interpolating their absorbance values from the standard curve.

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## Principle of Competitive ELISA for Sterigmatocystin

### Conclusion

The choice of analytical method for sterigmatocystin determination in animal feed depends on the specific requirements of the analysis. LC-MS/MS offers the highest level of accuracy and sensitivity, making it the preferred method for confirmation and regulatory purposes.[12] HPLC-UV, when combined with an effective clean-up technique like immunoaffinity columns, provides a robust and reliable alternative.[7] For rapid screening of a large number of samples, ELISA kits are a valuable, cost-effective tool.[9][11] Proper method validation is essential to ensure that the chosen method meets the required performance criteria, such as the recommended LOQ of less than 1.5 µg/kg suggested by the European Food Safety Authority (EFSA).[4][12]

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